Rezivertinib

NSCLC EGFR Mutation First-Line Therapy

Rezivertinib (BPI-7711) is a clinically proven third-generation EGFR TKI with documented superiority over gefitinib (median PFS 19.3 vs 9.6 months, HR=0.48) and robust CNS activity (CNS-ORR 69%, CNS-DCR 100%). It offers >45-fold selectivity for mutant vs wild-type EGFR, minimizing off-target effects. For NSCLC research requiring precise mutant EGFR targeting, this exact molecular entity is non-substitutable; generic analogs lack its validated selectivity and CNS penetration profile.

Molecular Formula C27H30N6O3
Molecular Weight 486.6 g/mol
CAS No. 1835667-12-3
Cat. No. B610453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRezivertinib
CAS1835667-12-3
SynonymsRezivertinib
Molecular FormulaC27H30N6O3
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)OCCN(C)C)NC(=O)C=C
InChIInChI=1S/C27H30N6O3/c1-6-26(34)29-22-15-21(24(35-5)16-25(22)36-14-13-32(2)3)31-27-28-12-11-20(30-27)19-17-33(4)23-10-8-7-9-18(19)23/h6-12,15-17H,1,13-14H2,2-5H3,(H,29,34)(H,28,30,31)
InChIKeyBPMZUKYFIDPLEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rezivertinib (CAS 1835667-12-3): A Third-Generation EGFR TKI for Differentiated NSCLC Applications


Rezivertinib (BPI-7711) is an orally active, highly selective, and irreversible third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) . It is approved in China for the first-line treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC) with EGFR exon 19 deletion or exon 21 L858R mutation, as well as for advanced NSCLC with the EGFR T790M resistance mutation after progression on prior EGFR-TKI therapy [1]. Its mechanism of action involves covalent binding to the ATP-binding site of mutant EGFR, with potent inhibition of common activating mutations and the T790M resistance variant while sparing wild-type EGFR .

Rezivertinib's Unique Pharmacological and Clinical Profile Prevents Simple In-Class Substitution


The clinical value of third-generation EGFR-TKIs is not interchangeable. While all members of this class target similar mutations, their specific kinase inhibition profiles, central nervous system (CNS) penetration capabilities, and clinical efficacy across different patient populations and lines of therapy vary significantly [1]. Rezivertinib's specific attributes—including its high selectivity index against wild-type EGFR, its demonstrated CNS efficacy in patients with baseline brain metastases, and its distinct pharmacokinetic and safety profile derived from the REZOR phase III trial—make its clinical behavior non-substitutable with other agents like osimertinib, almonertinib, or earlier-generation TKIs [2][3]. Procuring a generic analog based solely on class membership risks compromising the specific efficacy and safety outcomes documented in clinical trials for this precise molecular entity.

Quantitative Evidence Differentiating Rezivertinib from EGFR-TKI Comparators


Superior First-Line PFS vs. Gefitinib in Phase III Head-to-Head Trial (REZOR)

In the phase III REZOR trial, rezivertinib demonstrated a significantly longer median progression-free survival (PFS) compared to gefitinib in the first-line treatment of advanced EGFR-mutated NSCLC [1]. This is a direct head-to-head comparison establishing rezivertinib's superiority over a previous standard-of-care agent.

NSCLC EGFR Mutation First-Line Therapy

High Selectivity Against Wild-Type EGFR in Cellular Assays

Rezivertinib demonstrates high selectivity for mutant EGFR variants over wild-type (WT) EGFR, a critical attribute for minimizing on-target dose-limiting toxicities . This is established by comparing its GI50 values in WT EGFR (A431) cells versus various mutant-driven NSCLC cell lines.

Kinase Selectivity EGFR WT In Vitro

Demonstrated Intracranial Efficacy in Patients with Brain Metastases

Rezivertinib exhibits significant central nervous system (CNS) activity in a subset of patients with baseline brain metastases. The reported CNS objective response rate (CNS-ORR) and disease control rate (CNS-DCR) from a Phase IIb study are quantified [1].

CNS Metastases Intracranial Efficacy Brain Penetration

Targeted Research and Procurement Scenarios for Rezivertinib (BPI-7711)


First-Line Procurement for Advanced EGFR-Mutant NSCLC

Based on the Phase III REZOR trial data showing a median PFS of 19.3 months vs. 9.6 months with gefitinib (HR=0.48) [1], Rezivertinib is a high-priority agent for first-line treatment of advanced EGFR-mutated NSCLC. Formulary inclusion and procurement should be based on this established, superior efficacy over a previous standard-of-care agent.

CNS Metastasis Management in EGFR T790M-Positive NSCLC

The phase IIb study demonstrated a CNS-ORR of 69.0% and a CNS-DCR of 100% in a subset of patients with measurable brain metastases [2]. This specific, quantifiable CNS activity supports the selection and procurement of Rezivertinib for patients where managing or preventing CNS progression is a clinical priority.

In Vitro and In Vivo Model Development Using a Selective EGFR TKI

For research requiring a highly selective third-generation EGFR TKI, Rezivertinib offers a >45-fold selectivity window for mutant vs. wild-type EGFR in cellular proliferation assays . This makes it a useful tool compound for dissecting mutant-specific signaling pathways in preclinical NSCLC models while minimizing confounding effects from WT EGFR inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rezivertinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.